molecular formula C7H7FN2S B1333628 1-(3-Fluorophenyl)-2-thiourea CAS No. 458-05-9

1-(3-Fluorophenyl)-2-thiourea

Cat. No. B1333628
CAS RN: 458-05-9
M. Wt: 170.21 g/mol
InChI Key: YKOBLHQALWQKTC-UHFFFAOYSA-N
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Description

The compound 1-(3-Fluorophenyl)-2-thiourea is a derivative of thiourea, which is a class of compounds characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with various aromatic substituents. The fluorophenyl group in this compound suggests the presence of a fluorine atom on the phenyl ring, which can significantly affect the compound's physical and chemical properties due to the electronegative nature of fluorine .

Synthesis Analysis

The synthesis of 1-(3-Fluorophenyl)-2-thiourea derivatives typically involves the reaction of an isothiocyanate with an aniline. For example, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was achieved by reacting 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline . Similarly, other fluorophenyl thioureas have been synthesized using corresponding fluorobenzoyl chlorides and fluoroanilines . These reactions are generally performed in dry solvents such as acetonitrile or acetone to yield the desired thioureas in good to excellent yields.

Molecular Structure Analysis

The molecular structure of fluorophenyl thioureas is characterized by planar carbonyl and thiourea groups, with the C=S and C=O double bonds adopting an antiperiplanar conformation. This conformation is often stabilized by intramolecular hydrogen bonding . X-ray diffraction studies have been used to determine the crystal structures of these compounds, revealing details such as space groups, unit cell dimensions, and the presence of solvent molecules in the crystal lattice .

Chemical Reactions Analysis

Fluorophenyl thioureas can participate in various chemical reactions due to their functional groups. For instance, the thiourea moiety can engage in hydrogen bonding, which can influence the compound's reactivity and interactions with other molecules, such as DNA . The presence of fluorine can also affect the compound's reactivity, potentially making it a site for nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)-2-thiourea derivatives are influenced by the presence of the fluorine atom and the planarity of the thiourea moiety. The vibrational properties of these compounds have been studied using FTIR and Raman spectroscopy, and quantum chemical calculations have been performed to understand their conformational space . These studies provide insights into the stretching vibrations of various functional groups and the impact of different substituents on the compound's properties. Additionally, the antimicrobial activity of some fluorophenyl thioureas has been evaluated, showing varying degrees of effectiveness against bacterial and fungal species .

Scientific Research Applications

Specific Scientific Field

This falls under the field of Organic Chemistry and Crystallography .

Summary of the Application

The compound “1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is synthesized and its crystal structure is analyzed .

Methods of Application or Experimental Procedures

The base catalyzed intramolecular nucleophilic cyclization of “1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea” in the presence of N,N-dimethyl formamide (DMF) is used to afford the compound. This is achieved by an intramolecular nucleophilic substitution SNAr mechanism .

Results or Outcomes

The structure of the compound was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction data. It crystallizes in the orthorhombic space group Pna21 with unit cell dimensions a = 22.430 (4), b = 8.1478 (16), c = 13.522 (3) Å, V = 2471.2 (9) Å3 .

Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea

Specific Scientific Field

This falls under the field of Organic Chemistry and Crystallography .

Summary of the Application

The title thiourea was synthesized by reaction of 3,4,5-trimethoxybenzoyl isothiocyante with 3-fluoroaniline .

Methods of Application or Experimental Procedures

The 3,4,5-trimethoxybenzoyl isothiocyante was produced in situ by reaction of 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate in dry acetonitrile .

Results or Outcomes

The structure was confirmed by the spectroscopic, elemental analysis and single crystal X-ray diffraction data. It crystallizes in the monoclinic space group P 2 1 / c with unit cell dimensions a = 13.0966 (9), b = 16.6460 (13), c = 7.8448 (5), β = 106.721 (5)°, V 1637.9 (2) Å 3, Z = 4 .

Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea

Specific Scientific Field

This falls under the field of Organic Chemistry and Crystallography .

Summary of the Application

The title thiourea was synthesized by reaction of 3,4,5-trimethoxybenzoyl isothiocyante with 3-fluoroaniline .

Methods of Application or Experimental Procedures

The 3,4,5-trimethoxybenzoyl isothiocyante was produced in situ by reaction of 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate in dry acetonitrile .

Results or Outcomes

The structure was confirmed by the spectroscopic, elemental analysis and single crystal X-ray diffraction data. It crystallizes in the monoclinic space group P 2 1 / c with unit cell dimensions a = 13.0966 (9), b = 16.6460 (13), c = 7.8448 (5), β = 106.721 (5)°, V 1637.9 (2) Å 3, Z = 4 .

Future Directions

The future research directions for “1-(3-Fluorophenyl)-2-thiourea” could include further studies on its synthesis, properties, and biological activities. It could also be interesting to explore its potential applications in medicine or other fields .

properties

IUPAC Name

(3-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOBLHQALWQKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370509
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Fluorophenyl)-2-thiourea

CAS RN

458-05-9
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluorophenyl)thiourea
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